N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide -

N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3787153
CAS Number:
Molecular Formula: C11H14Cl2N2O3S
Molecular Weight: 325.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides

Compound Description: This class of compounds represents a series of dopamine D3 receptor antagonists and partial agonists. They have been investigated for their potential to modulate drug-seeking behaviors associated with cocaine and other substances of abuse. Modifications to the arylcarboxamide moiety and the linking chain have been explored to optimize D3 receptor binding affinity, selectivity, lipophilicity, and functional activity [, ].

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide (NGB 2904)

Compound Description: NGB 2904 is a potent and selective dopamine D3 receptor antagonist [, ]. It exhibits high affinity for the D3 receptor (Ki (hD3) = 2.0 nM) with significant selectivity over the D2 receptor (Ki (hD2L) = 112 nM). NGB 2904 has been investigated for its therapeutic potential in animal models of cocaine abuse, demonstrating an ability to block quinpirole-induced yawning and attenuate the discriminative stimulus effects of cocaine.

Compound Description: CJB 090 is a dopamine D3 receptor partial agonist that has demonstrated efficacy in attenuating the discriminative and reinforcing stimulus effects of cocaine in rhesus monkeys []. It exhibits high affinity for the D3 receptor and displays a distinct pharmacological profile compared to the antagonist NGB 2904.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29)

Compound Description: Compound 29 is a potent and selective dopamine D3 receptor antagonist []. This compound was developed through structural modifications of NGB 2904 to improve its D3 receptor binding affinity and selectivity while reducing its lipophilicity. It displays a Ki (hD3) = 0.7 nM and a D2/D3 selectivity ratio of 133.

2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-Oxadiazole Derivatives

Compound Description: A series of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial and larvicidal activities []. These compounds demonstrated promising results against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. They were also effective against mosquito larvae (Aedes aegypti and Culex quinquefasciatus). Importantly, the synthesized compounds showed low hemolytic toxicity.

Compound Description: Cariprazine is a medication used to treat schizophrenia. It acts as a partial agonist at dopamine D2 and D3 receptors []. The drug is believed to exert its therapeutic effects by balancing dopamine activity in the brain, thereby alleviating both positive and negative symptoms of schizophrenia.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-methoxy-2-naphthalencarboxamide (Compound 1)

Compound Description: Compound 1 is a selective dopamine D3 receptor ligand that has been investigated for its potential as a PET radioligand []. This compound incorporates the 2,3-dichlorophenylpiperazine pharmacophore found in various other D3 receptor ligands.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 2)

Compound Description: Similar to Compound 1, Compound 2 is also a selective dopamine D3 receptor ligand explored for its potential as a PET radioligand []. The structural variations between these compounds and their analogues provide insights into the structure-activity relationships of D3 receptor ligands.

N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

Compound Description: This series of compounds comprises potent and selective dopamine D3 receptor ligands []. These ligands helped define critical structural features for D3 receptor selectivity, particularly the importance of the carboxamide linker and the role of the D3 receptor's second extracellular loop in ligand binding.

Compound Description: A series of these derivatives were synthesized and evaluated for their antimicrobial activity []. The incorporation of a 2,3-dichlorophenylpiperazine moiety into the quinolone scaffold led to potent activity against both Gram-positive and Gram-negative bacteria, highlighting the contribution of this substituent to the overall antimicrobial profile.

Compound Description: This study focused on the synthesis and evaluation of dipeptides conjugated to 2,3-dichlorophenyl piperazine and their subsequent conversion into urea and thiourea derivatives []. These compounds were designed to explore their potential as urease enzyme inhibitors, with the 2,3-dichlorophenyl piperazine moiety serving as a key pharmacophore. Several of these analogues exhibited good inhibitory activity against the urease enzyme.

4,6-Dimethyl-2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: This specific compound has its crystal structure elucidated in one of the provided papers []. The research focuses on the conformational analysis and intermolecular interactions of the molecule in the solid state.

Properties

Product Name

N~2~-(2,3-dichlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N,N-dimethylacetamide

Molecular Formula

C11H14Cl2N2O3S

Molecular Weight

325.2 g/mol

InChI

InChI=1S/C11H14Cl2N2O3S/c1-14(2)10(16)7-15(19(3,17)18)9-6-4-5-8(12)11(9)13/h4-6H,7H2,1-3H3

InChI Key

DLLZTXXKAGJBQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.